molecular formula C16H11NO3 B11854772 4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-2-(phenylamino)- CAS No. 213273-03-1

4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-2-(phenylamino)-

Cat. No.: B11854772
CAS No.: 213273-03-1
M. Wt: 265.26 g/mol
InChI Key: WZIRZJDPPIXKEY-UHFFFAOYSA-N
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Description

4-Oxo-2-(phenylamino)-4H-chromene-3-carbaldehyde is a heterocyclic compound that belongs to the chromone family. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(phenylamino)-4H-chromene-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is used to form formyl derivatives of aromatic compounds. The process begins with the reaction of chromone with N-phenylhydroxylamine in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) in a solvent such as dimethylformamide (DMF). The reaction proceeds under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification methods such as recrystallization using solvents like hexane and chloroform can be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(phenylamino)-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: 4-Oxo-2-(phenylamino)-4H-chromene-3-carboxylic acid.

    Reduction: 4-Oxo-2-(phenylamino)-4H-chromene-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxo-2-(phenylamino)-4H-chromene-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-2-(phenylamino)-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities and interference with cellular processes. The compound’s ability to undergo redox reactions also contributes to its biological activity by generating reactive oxygen species (ROS) that can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-2-(phenylamino)-4H-chromene-3-carbaldehyde is unique due to its chromone core structure, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other similar compounds, making it a valuable molecule for drug discovery and development.

Properties

CAS No.

213273-03-1

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

2-anilino-4-oxochromene-3-carbaldehyde

InChI

InChI=1S/C16H11NO3/c18-10-13-15(19)12-8-4-5-9-14(12)20-16(13)17-11-6-2-1-3-7-11/h1-10,17H

InChI Key

WZIRZJDPPIXKEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3O2)C=O

Origin of Product

United States

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